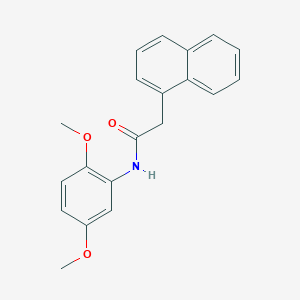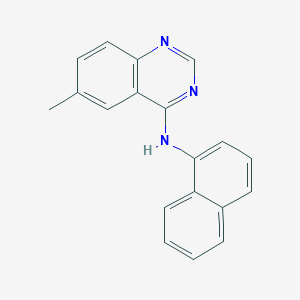
1-(ethylsulfonyl)-4-(3-fluorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(ethylsulfonyl)-4-(3-fluorobenzoyl)piperazine derivatives involves nucleophilic substitution and condensation reactions. One method includes the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine, demonstrating the versatility in synthesizing piperazine derivatives with varying substituents for potential antibacterial activities (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of related piperazine derivatives shows that they adopt similar molecular conformations. However, the nature of substituents, such as the halobenzoyl group, can influence the intermolecular interactions and hence the overall three-dimensional structure, affecting their chemical reactivity and biological activities (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
The reactivity of piperazine derivatives can vary significantly with different substituents. For example, the introduction of a sulfonyl group can impact the compound's ability to undergo further chemical transformations, influencing its antibacterial properties. These derivatives have shown varying degrees of antibacterial activity, which can be attributed to their structural differences and the resulting chemical properties (Wu Qi, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Radiopharmaceutical Applications
- The synthesis of [18F]GBR 12909, a dopamine reuptake inhibitor, showcases the use of fluorinated benzophenone derivatives in preparing high-specific-activity radiopharmaceuticals for dopamine system imaging (Haka & Kilbourn, 1990).
Antibacterial Activities
- Novel piperazine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Wu Qi, 2014).
Microwave-Assisted Synthesis and Biological Activities
- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized and assessed for their antimicrobial, antilipase, and antiurease activities, indicating the versatility of piperazine derivatives in bioactive molecule design (Başoğlu et al., 2013).
Crystal Structure Analysis
- The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provides insight into the molecular conformation of such compounds, which is crucial for understanding their reactivity and interaction with biological targets (Faizi et al., 2016).
Platelet cAMP Phosphodiesterase Inhibitors
- Research on water-soluble inhibitors of human blood platelet cAMP phosphodiesterase has led to the development of compounds with potential antithrombotic activity, highlighting the therapeutic applications of piperazine derivatives (Meanwell et al., 1993).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-2-20(18,19)16-8-6-15(7-9-16)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMPBDVMFBRNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[2-(4-chlorophenyl)-2-oxoethyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5597062.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5597070.png)
![6'H-spiro[cyclopentane-1,5'-tetrazolo[5,1-a]isoquinoline]](/img/structure/B5597077.png)
![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)
![2-ethyl-8-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597089.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5597100.png)
![5-ethyl-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5597108.png)
![4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)



![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide](/img/structure/B5597133.png)
![(3aR*,6S*)-2-(2-ethylbutyl)-7-{[3-(pyridin-3-yloxy)azetidin-1-yl]carbonyl}-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597140.png)
